molecular formula C6H4ClF2N B8269789 4-(Chloromethyl)-3,5-difluoropyridine CAS No. 1227606-39-4

4-(Chloromethyl)-3,5-difluoropyridine

Cat. No. B8269789
CAS RN: 1227606-39-4
M. Wt: 163.55 g/mol
InChI Key: IYUXBQHKZKMIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Chloromethyl)-3,5-difluoropyridine” is likely a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “4-(Chloromethyl)-3,5-difluoropyridine” are not available, chloromethyl compounds can generally be synthesized through chloromethylation, a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride .


Chemical Reactions Analysis

The chemical reactions of “4-(Chloromethyl)-3,5-difluoropyridine” would depend on its exact structure and the conditions under which it is reacted. Chloromethyl groups can be highly reactive, participating in various nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-3,5-difluoropyridine” would depend on its exact structure. Factors such as molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of “4-(Chloromethyl)-3,5-difluoropyridine” would depend on its application. For instance, some chloromethylated compounds have been studied for their inhibitory effects on certain viral RNA polymerases .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin and eye irritation, and they can be toxic if inhaled or swallowed . Always handle such compounds with appropriate safety precautions.

properties

CAS RN

1227606-39-4

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

4-(chloromethyl)-3,5-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

IYUXBQHKZKMIGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)CCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 5.0 g of (3,5-difluoropyridine-4-yl)methanol (Example 114A, 34.5 mmol, 1 equivalent) were initially charged in 100 ml of dichloromethane at −20° C., and 5.7 ml of diisopropylethylamine (34.5 mmol, 1 equivalent) and 2.95 ml of methanesulphonyl chloride (37.9 mmol, 1.1 equivalent) were added in succession. The mixture was warmed to RT and stirred at RT for 16 h and then at 40° C. for 3 h. The reaction solution was then concentrated, and twice 50 ml of toluene were added and the mixture was re-concentrated. This gave 13 g (230% of theory) as a crude product which were reacted further without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
2.95 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.